Ethyl 4-nitrophenyl phosphoramidate

描述

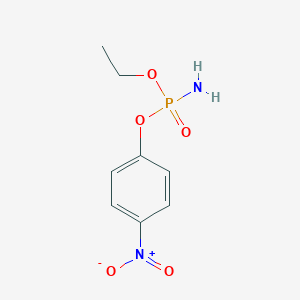

Ethyl 4-nitrophenyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an ethyl group, a 4-nitrophenyl group, and a phosphoramidate moiety, making it a versatile compound for research and industrial purposes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitrophenyl phosphoramidate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with diethyl phosphoramidate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .

Another method involves the Atherton–Todd reaction, which is known for its efficiency in generating phosphoramidates. This method involves the in situ generation of diethyl phosphoramidate chloride, which then reacts with 4-nitrophenol to form the desired product .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Atherton–Todd method is particularly favored in industrial settings due to its robustness and ability to produce large quantities of the compound with minimal by-products .

化学反应分析

Types of Reactions

Ethyl 4-nitrophenyl phosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphoramidate oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in ethyl 4-aminophenyl phosphoramidate.

Substitution: Nucleophilic substitution reactions can occur at the phosphoramidate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Phosphoramidate oxides.

Reduction: Ethyl 4-aminophenyl phosphoramidate.

Substitution: Various substituted phosphoramidates depending on the nucleophile used.

科学研究应用

Ethyl 4-nitrophenyl phosphoramidate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

Industry: Utilized in the production of pesticides, flame retardants, and plasticizers.

作用机制

The mechanism of action of ethyl 4-nitrophenyl phosphoramidate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable enzyme-inhibitor complex .

相似化合物的比较

Ethyl 4-nitrophenyl phosphoramidate can be compared with other phosphoramidates, such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 4-aminophenyl phosphoramidate: Formed by the reduction of the nitro group to an amino group.

Diethyl phosphoramidate: Lacks the 4-nitrophenyl group, making it less specific in its applications.

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phosphoramidates .

生物活性

Ethyl 4-nitrophenyl phosphoramidate (E4NPA) is a compound of significant interest due to its biological activity, particularly in the context of insecticidal properties and enzyme inhibition. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

E4NPA belongs to the class of organophosphorus compounds, which are known for their diverse biological activities, particularly as insecticides. The compound features a phosphoramidate structure that allows for interactions with various biological targets, including enzymes involved in neurotransmission.

The primary mechanism by which E4NPA exhibits its biological activity is through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of nicotinic and muscarinic receptors, ultimately causing neurotoxicity in insects.

Enzyme Inhibition Studies

Research indicates that E4NPA exhibits varying degrees of AChE inhibition depending on the concentration and exposure time. The compound's potency can be compared to other organophosphates in terms of lethal dose (LD50) values and efficacy against resistant insect strains.

| Compound | LD50 (µg/fly) | Inhibition Type |

|---|---|---|

| This compound | 15-30 | AChE Inhibitor |

| Methyl parathion | 10-20 | AChE Inhibitor |

| Malathion | 20-40 | AChE Inhibitor |

Toxicological Profile

The comparative toxicity studies conducted on E4NPA reveal critical insights into its safety profile. A study published by the World Health Organization assessed the toxicity of various phosphoramidates and phosphoramidothionates on susceptible and resistant strains of houseflies and mosquitoes. Results indicated that E4NPA has a significant toxic effect on susceptible strains while showing reduced efficacy against resistant populations .

Case Study: Toxicity in Houseflies

In a controlled laboratory setting, houseflies were exposed to E4NPA via oral administration. The mortality rates were recorded over a 24-hour period at varying concentrations:

- Concentration : 0.1 µg/mL - Mortality : 10%

- Concentration : 1 µg/mL - Mortality : 50%

- Concentration : 10 µg/mL - Mortality : 90%

These results underscore the compound's effectiveness as an insecticide but also highlight the need for careful consideration regarding its use due to potential environmental impacts.

Biodegradability and Environmental Impact

The environmental persistence of E4NPA has been evaluated through biodegradability studies. It was found that while E4NPA is effective as an insecticide, it also poses risks due to its stability in various environmental conditions. Studies suggest that microbial degradation plays a role in reducing its persistence, but further research is needed to fully understand its ecological impact .

属性

IUPAC Name |

1-[amino(ethoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O5P/c1-2-14-16(9,13)15-8-5-3-7(4-6-8)10(11)12/h3-6H,2H2,1H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBWJGWIWGGEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922953 | |

| Record name | Ethyl 4-nitrophenyl phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119401-65-9 | |

| Record name | O-Ethyl O-4-nitrophenyl phosphoramidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119401659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。